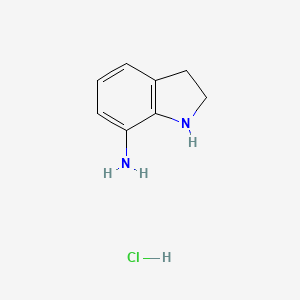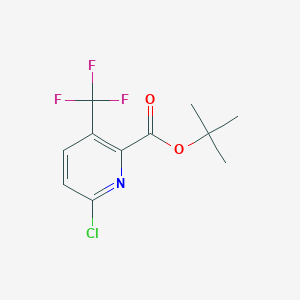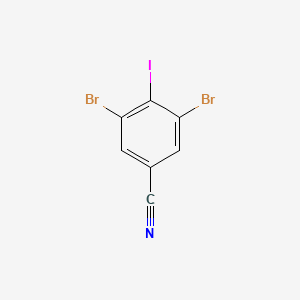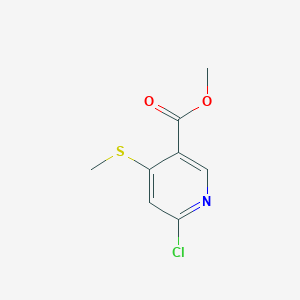
2-Methylhexyl trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylhexyl trifluoromethanesulfonate is an organic compound with the molecular formula C8H15F3O3S. It is a trifluoromethanesulfonate ester, which is known for its high reactivity and utility in various chemical reactions. This compound is often used as a reagent in organic synthesis due to its ability to introduce trifluoromethanesulfonate groups into other molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methylhexyl trifluoromethanesulfonate can be synthesized through the reaction of 2-methylhexanol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction typically occurs at low temperatures to prevent decomposition of the reactants and to ensure high yields. The general reaction scheme is as follows:
2-Methylhexanol+Trifluoromethanesulfonic anhydride→2-Methylhexyl trifluoromethanesulfonate+By-products
Industrial Production Methods
In an industrial setting, the production of this compound involves similar reaction conditions but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors to maintain consistent reaction conditions and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylhexyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound is highly reactive towards nucleophiles, making it useful in substitution reactions where the trifluoromethanesulfonate group is replaced by another nucleophile.
Elimination Reactions: It can also participate in elimination reactions to form alkenes.
Hydrolysis: In the presence of water, it can hydrolyze to form 2-methylhexanol and trifluoromethanesulfonic acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in reactions with this compound include amines, alcohols, and thiols.
Solvents: Reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.
Temperature: Reactions are often conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Major Products
The major products formed from reactions with this compound depend on the nucleophile used. For example:
- Reaction with an amine yields an amine derivative.
- Reaction with an alcohol yields an ether.
- Reaction with a thiol yields a thioether.
Applications De Recherche Scientifique
2-Methylhexyl trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce trifluoromethanesulfonate groups into molecules, which can enhance the reactivity and stability of the resulting compounds.
Biology: It is used in the modification of biomolecules to study their structure and function.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism by which 2-methylhexyl trifluoromethanesulfonate exerts its effects involves the activation of nucleophiles through the formation of a highly reactive intermediate. The trifluoromethanesulfonate group is a strong electron-withdrawing group, which makes the carbon atom adjacent to it highly electrophilic. This electrophilicity facilitates nucleophilic attack, leading to the formation of new chemical bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trifluoroethyl trifluoromethanesulfonate: Similar in structure but with a trifluoroethyl group instead of a 2-methylhexyl group.
Trimethylsilyl trifluoromethanesulfonate: Contains a trimethylsilyl group and is used in similar types of reactions.
Methyl trifluoromethanesulfonate: A simpler compound with a methyl group, used as a methylating agent.
Uniqueness
2-Methylhexyl trifluoromethanesulfonate is unique due to its longer alkyl chain, which can impart different physical properties and reactivity compared to its shorter-chain analogs. This can be advantageous in certain applications where the steric bulk or hydrophobicity of the compound plays a critical role.
Propriétés
Formule moléculaire |
C8H15F3O3S |
|---|---|
Poids moléculaire |
248.27 g/mol |
Nom IUPAC |
2-methylhexyl trifluoromethanesulfonate |
InChI |
InChI=1S/C8H15F3O3S/c1-3-4-5-7(2)6-14-15(12,13)8(9,10)11/h7H,3-6H2,1-2H3 |
Clé InChI |
FHKPAHRRWZSCEH-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C)COS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


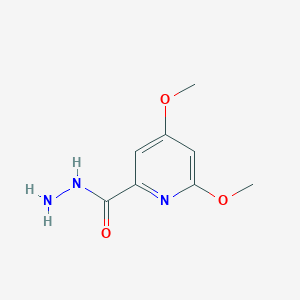
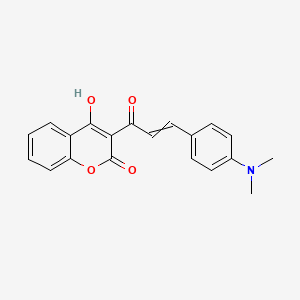
![3-Methyl-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile](/img/structure/B13657218.png)
![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]cytidine](/img/structure/B13657230.png)
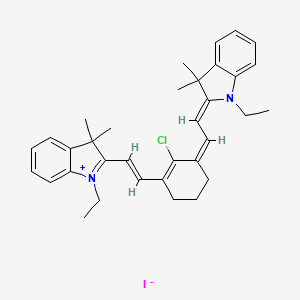
![6-Butoxy-2-chlorobenzo[d]thiazole](/img/structure/B13657243.png)
![Tert-butyl 3-[[3-amino-5-(3-fluorophenyl)thiophene-2-carbonyl]amino]piperidine-1-carboxylate](/img/structure/B13657247.png)
